N-cyclopentyl-2-phenoxybenzamide
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Overview
Description
N-cyclopentyl-2-phenoxybenzamide is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.3 g/mol. This compound is primarily known for its research applications, particularly in the field of pharmacology, where it targets alpha-adrenergic receptors. These receptors are present in the muscle that lines the walls of blood vessels, and the compound’s interaction with these receptors can lead to various physiological effects.
Mechanism of Action
Target of Action
N-cyclopentyl-2-phenoxybenzamide, also known as Oprea1_091193, is a compound that primarily targets alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels .
Mode of Action
The compound works by blocking alpha receptors in certain parts of the body . When the receptors are blocked, the muscle relaxes and the blood vessels widen . This widening of the blood vessels results in a lowering of blood pressure .
Biochemical Pathways
The compound affects the biochemical pathways related to blood pressure regulation . By blocking alpha receptors, it disrupts the normal constriction of blood vessels, leading to their relaxation and dilation . This results in a decrease in blood pressure .
Pharmacokinetics
It is known that the compound has a long duration of action . This suggests that it may have a slow rate of metabolism and elimination, leading to prolonged effects
Result of Action
The primary result of the compound’s action is a decrease in blood pressure . This is due to its effect on alpha-adrenergic receptors, which leads to the relaxation and dilation of blood vessels .
Preparation Methods
The synthesis of N-cyclopentyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
N-cyclopentyl-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N-cyclopentyl-2-phenoxybenzamide has several scientific research applications:
Pharmacology: It is used to study the effects on alpha-adrenergic receptors, which are involved in the regulation of blood pressure.
Biochemistry: The compound is used to investigate biochemical pathways related to blood pressure regulation and vascular function.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions related to blood pressure and vascular health.
Industrial Applications: It is utilized in the development of new chemical entities and as a reference compound in various analytical techniques.
Comparison with Similar Compounds
N-cyclopentyl-2-phenoxybenzamide can be compared with other alpha-adrenergic receptor antagonists such as phenoxybenzamine and prazosin. While all these compounds target alpha-adrenergic receptors, this compound is unique due to its specific molecular structure, which may confer different pharmacokinetic properties and receptor binding affinities. Similar compounds include:
Phenoxybenzamine: Another alpha-adrenergic receptor antagonist used to treat high blood pressure.
Prazosin: A medication used to treat high blood pressure and anxiety.
Properties
IUPAC Name |
N-cyclopentyl-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-14-8-4-5-9-14)16-12-6-7-13-17(16)21-15-10-2-1-3-11-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGWZYWXDLXMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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